molecular formula C28H31NO4 B4924782 Ethyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4924782
M. Wt: 445.5 g/mol
InChI Key: MQCRGRCXXRGJAF-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core with substituents at positions 2 (methyl), 4 (2-propoxyphenyl), 5 (oxo), 7 (phenyl), and 3 (ethyl carboxylate). The 2-propoxyphenyl group at position 4 introduces an ether-linked propoxy chain, which may influence electronic and steric properties. Polyhydroquinolines are typically synthesized via multicomponent reactions (MCRs) involving aldehydes, β-ketoesters, and cyclic 1,3-diketones, often catalyzed by acidic or nanocatalysts (e.g., n-Fe₃O₄@SiO₂-TA-SO₃H ionic liquid) under reflux conditions .

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO4/c1-4-15-33-24-14-10-9-13-21(24)26-25(28(31)32-5-2)18(3)29-22-16-20(17-23(30)27(22)26)19-11-7-6-8-12-19/h6-14,20,26,29H,4-5,15-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCRGRCXXRGJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., 2-propoxyphenyl, 3-hydroxyphenyl) enhance solubility and may facilitate intermolecular interactions.

Key Observations :

  • Nanocatalysts (e.g., Fe₃O₄-based composites) achieve high yields (>95%) due to enhanced surface area and recyclability .
  • Electron-withdrawing substituents (e.g., NO₂, CF₃) may slightly reduce yields compared to electron-donating groups .

Physical and Spectral Properties

Melting Points and Spectral Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) HRMS (m/z) [M+H]⁺ Reference
Target Compound Not reported Likely ~3270 (N-H), 1670 (C=O) ~328.1543 (calculated)
Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-... 244–245 3270 (N-H), 1670 (C=O), 1604 (C=C) Not reported
Ethyl 4-(2-(trifluoromethyl)phenyl)-2,7,7-trimethyl-5-oxo-... Not specified 3070 (C-H aromatic), 1674 (C=O) 356.1855 (observed)
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... Not reported 3285 (O-H), 1674 (C=O) 328.1543 (observed)

Key Observations :

  • N-H and O-H stretches appear at 3200–3300 cm⁻¹, while C=O (keto and ester) peaks dominate ~1670 cm⁻¹ .
  • HRMS data confirm molecular ion consistency with calculated values (e.g., 328.1543 observed vs. 328.1549 calculated) .

Crystallographic and Conformational Analysis

Crystal structures of related compounds reveal puckered hexahydroquinoline rings. For example:

  • Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-...: Crystallizes in the monoclinic system (space group P2₁/c), with bond lengths and angles consistent with tetrahedral geometry at the quinolone nitrogen .
  • Ethyl 4-(3,4-dimethylphenyl)-...: Exhibits chair-like puckering in the cyclohexenone ring, analyzed via Cremer-Pople parameters .

Key Observations :

  • Puckering amplitudes (quantified via Cremer-Pople coordinates) vary with substituent bulkiness, affecting molecular packing .
  • Hydrogen bonding (e.g., O-H···O in hydroxyl-substituted analogs) stabilizes crystal lattices .

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